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Core Drug Profile

Attribute Description

Synonyms TAK-117, MLN1117, INK1117 [1] [2] [3]

Molecular
Formula

C₁₉H₁₇N₅O₃ [1] [2] [3]

Molecular Weight 363.37 g/mol [1] [2] [3]

CAS Number 1268454-23-4 [1] [2] [3]

Primary Target PI3Kα (IC₅₀ = 15-21 nM in cell-free assays) [1] [3]

Selectivity >100-fold selective for PI3Kα over other class I PI3K isoforms (β, γ, δ) and mTOR
[1]

Key Preclinical and Clinical Data
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Aspect Findings & Data

Mechanism of
Action

Selectively inhibits PI3Kα, blocking the PI3K/AKT/mTOR pathway. This leads to
reduced cell proliferation and induced apoptosis in cancer cells with PIK3CA
mutations [1] [2]. It shows less activity in PTEN-deficient tumor models [2].

Pharmacokinetics Mean terminal half-life in humans is ~11 hours. Exhibits dose-proportional

increase in exposure with no meaningful accumulation upon repeated dosing [4]
[1].

Clinical Dosing Intermittent dosing (e.g., 3 days/week) enabled higher doses (MTD of 900 mg)
and greater total weekly exposure compared to once-daily dosing (MTD of 150

mg) [4].

Efficacy Demonstrated antitumor activity in preclinical xenograft models with PIK3CA
mutations [1] [2]. In a Phase I trial, clinical activity (partial responses, stable
disease) was observed in patients with PIK3CA-mutated tumors [4].

Adverse Events Common AEs included nausea, hyperglycemia, and elevated liver enzymes
(ALT/AST). Drug-related grade ≥3 AEs occurred in 22-35% of patients [5] [4].

Drug Interactions Bioavailability is significantly affected by gastric pH. Coadministration with the
proton pump inhibitor lansoprazole reduced exposure by ~98%. Food intake

increased exposure by 50% [5].

Experimental Protocols

For researchers, here are summaries of key experimental methodologies used in Serabelisib studies.

In Vitro Cell Proliferation Assay

Objective: To assess the impact of Serabelisib on tumor cell line proliferation [1].

Cell Lines: Utilize a panel of tumor cell lines, including those with PIK3CA mutations and PTEN-
deficient lines as comparators [1] [2].

Preparation: Culture cells according to standard protocols for the specific cell line.
Treatment: Expose cells to a range of Serabelisib concentrations.
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Incubation & Measurement: Incubate for a predetermined period (e.g., 72 hours). Measure cell

viability/proliferation using a standard assay like ATP-quantification (e.g., CellTiter-Glo) [1].
Analysis: Determine IC₅₀ values and assess for selective efficacy in PIK3CA-mutant lines.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the antitumor activity of Serabelisib in vivo [1] [2].

Animal Models: Use immunocompromised mice (e.g., C57BL/6) implanted with human cancer cell-
derived xenografts, preferably models with PIK3CA mutations [1] [2].

Formulation: Prepare a homogeneous suspension for oral gavage. A validated formulation is 0.2
mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [1].

Dosage & Administration: Administer Serabelisib orally at a dose such as 60 mg/kg [1] [2].
Monitoring: Monitor tumor volume over time and collect tumor tissue for pharmacodynamic analysis

(e.g., Western blot for pS6 suppression) to confirm target engagement [4] [1].

Mechanism and Signaling Pathway

Serabelisib is a highly selective PI3Kα inhibitor. The PI3Kα isoform is part of the Class IA PI3Ks, which

are typically activated by Receptor Tyrosine Kinases (RTKs) [6] [7]. The following diagram illustrates the

signaling pathway and the drug's specific target.
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This diagram shows that Serabelisib specifically targets the p110α catalytic subunit of the PI3K complex.

By inhibiting PI3Kα, it prevents the conversion of PIP2 to PIP3, a critical second messenger that activates

downstream effectors like AKT and mTORC1, which drive cancer cell growth and survival [1] [6] [7]. The

pathway is negatively regulated by the tumor suppressor PTEN [7].

Clinical Development Insights

Key findings from clinical trials inform practical development strategies:

Dosing Schedule: Intermittent dosing (e.g., Monday-Wednesday-Friday) was better tolerated than

once-daily dosing, allowing for higher weekly doses and exposure [4].
Exposure Management: Coadministration with proton pump inhibitors should be avoided due to

severe exposure reduction. Food intake can increase exposure and may reduce nausea incidence
[5].

Therapeutic Potential: While single-agent activity is limited, Serabelisib shows remarkable
preliminary efficacy in combination regimens. A phase I study combining Serabelisib with the

mTOR inhibitor sapanisertib and paclitaxel in solid tumors reported an Objective Response Rate
(ORR) of 47% and a Clinical Benefit Rate (CBR) of 73% [8]. This supports further exploration in

PI3K/AKT/mTOR pathway aberrations [8] [9].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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